2-Propyne-1-sulfonic acid, sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

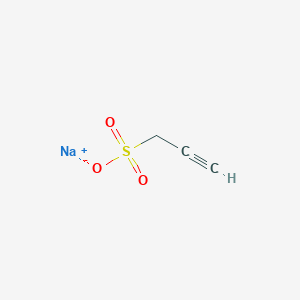

2-Propyne-1-sulfonic acid, sodium salt is a useful research compound. Its molecular formula is C3H4NaO3S and its molecular weight is 143.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Application in Functional Materials

2-Propyne-1-sulfonic acid, sodium salt, has been utilized in the synthesis of various functional materials. For instance, Oxiranemethanesulfonic acid sodium salt, which can be synthesized using this compound as a starting material, is noted for its multifunctional properties due to its molecular structure comprising both epoxy and hydrophilic sulfonate groups. This compound is used to produce materials with diverse functions such as gelling agents, emulsifiers, and photosensitive materials (Chen Zheng-guo, 2005).

Role in Aryl Sulfone Synthesis

This compound, is involved in the formation of aryl sulfones, which are significant in medicinal and synthetic chemistry. A transition-metal-free process using sodium sulfinates reacts with aryne precursors, producing structurally diverse sulfones (Virat G. Pandya & S. Mhaske, 2014).

Use in Antimicrobial Agents

Derivatives of this compound, such as 2-Dichloroamino-2-methyl-propane-1-sulfonic acid sodium salt, are under development as topical antimicrobial agents. They show significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli (E. Low et al., 2009).

Development of Proton Exchange Membranes

A novel sulfonated monomer based on this compound, was synthesized and used to prepare sulfonated poly(arylene ether) copolymers. These copolymers exhibit high proton conductivity and oxidative and dimensional stability, making them promising for proton exchange membrane applications (Jinhui Pang et al., 2008).

Enhancement of Fuel Cell Performance

Poly(sulfone)s containing this compound derivatives were studied for their application in direct methanol fuel cells. The modification of these polymers improved their proton conductivity and methanol permeability, contributing positively to fuel cell performance (B. C. Norris et al., 2010).

Interaction with Activated Carbon in Adsorption

Studies on the interaction of benzene and naphthalene sulfonates with activated carbon cloth, involving derivatives of this compound, revealed insights into adsorption behaviors and efficiencies, which are crucial in environmental applications (E. Ayranci & O. Duman, 2010).

Protection Against Lethal Effects of Heavy Metals

This compound derivatives, such as 2,3 Dimercapto-1-propane-sulfonic acid, have been shown to protect mice against the lethal effects of sodium arsenite, highlighting their potential in mitigating heavy metal toxicity (C. H. Tadlock & H. Aposhian, 1980).

Application in Polymer Chemistry

The compound has been used in synthesizing polymers with specific properties, such as polyacrylic copolymers with anionic sulfonic groups. These polymers show enhanced dispersion stability, which is valuable in materials science (Y. Liu & J. Liu, 2014).

Safety and Hazards

2-Propyne-1-sulfonic acid, sodium salt may cause eye, skin, and respiratory tract irritation. It may also cause central nervous system effects. The toxicological properties of this material have not been fully investigated . It is advised to avoid contact with skin and eyes, and not to breathe dust, vapors, or spray mist .

作用機序

Target of Action

Sodium prop-2-yne-1-sulfonate, also known as Sodium propynesulfonate, is primarily used as an auxiliary alignment agent in bright nickel plating . It targets the lower zones of the plating process, improving brightness and filler .

Mode of Action

The compound interacts with its targets by binding to proteins and other molecules . This interaction enhances the brightness and filler of the lower zones in the nickel plating process, leading to less brittle plating .

Biochemical Pathways

It is known that the compound plays a role in the nickel plating process, which involves several chemical reactions .

Result of Action

The molecular and cellular effects of Sodium prop-2-yne-1-sulfonate’s action result in improved brightness and filler in the lower zones of the nickel plating process . This leads to a more robust and less brittle plating .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Propyne-1-sulfonic acid, sodium salt involves the reaction of propyne with sulfuric acid to form 2-Propyne-1-sulfonic acid, which is then neutralized with sodium hydroxide to form the sodium salt.", "Starting Materials": [ "Propyne", "Sulfuric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Propyne is added dropwise to concentrated sulfuric acid at a temperature of 0-5°C with constant stirring.", "Step 2: The reaction mixture is stirred for 2-3 hours at room temperature.", "Step 3: The resulting 2-Propyne-1-sulfonic acid is neutralized with a solution of sodium hydroxide.", "Step 4: The mixture is stirred until all the acid is neutralized and the pH is between 7-8.", "Step 5: The solution is filtered to remove any insoluble impurities.", "Step 6: The filtrate is concentrated under reduced pressure to obtain the sodium salt of 2-Propyne-1-sulfonic acid." ] } | |

CAS番号 |

55947-46-1 |

分子式 |

C3H4NaO3S |

分子量 |

143.12 g/mol |

IUPAC名 |

sodium;prop-2-yne-1-sulfonate |

InChI |

InChI=1S/C3H4O3S.Na/c1-2-3-7(4,5)6;/h1H,3H2,(H,4,5,6); |

InChIキー |

IRJHRRSZWWXNJL-UHFFFAOYSA-N |

SMILES |

C#CCS(=O)(=O)[O-].[Na+] |

正規SMILES |

C#CCS(=O)(=O)O.[Na] |

| 55947-46-1 | |

ピクトグラム |

Corrosive |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3029086.png)

![C-[2-(4-CHLORO-PHENYL)-OXAZOL-4-YL]-METHYLAMINE](/img/structure/B3029093.png)

![(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B3029096.png)